Enhanced Hydrophobicity and Steric Bulk of 1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid Compared to N-Methyl and N-Unsubstituted Analogs
The tert-butyl group significantly increases lipophilicity and steric bulk compared to smaller N-substituents. While precise experimental LogP/D values for this specific compound are not available in the provided sources, the calculated LogP for 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid is 0.66 , which is higher than that of the unsubstituted 5-oxopyrrolidine-3-carboxylic acid (MW 129.11, expected lower LogP due to lack of hydrophobic alkyl group) and the N-methyl analog (MW 143.14, expected intermediate LogP) [1]. This increased lipophilicity can enhance membrane permeability and alter binding kinetics, which are critical differentiators in drug design.
| Evidence Dimension | Calculated LogP and Molecular Weight |
|---|---|
| Target Compound Data | Calculated LogP: 0.66; MW: 185.22 |
| Comparator Or Baseline | 5-Oxopyrrolidine-3-carboxylic acid: MW 129.11, expected lower LogP; 1-Methyl-5-oxopyrrolidine-3-carboxylic acid: MW 143.14, expected intermediate LogP |
| Quantified Difference | MW increase of 56.11 (unsubstituted) and 42.08 (methyl analog); qualitative increase in LogP. |
| Conditions | Calculated values from ChemSrc and vendor datasheets [REFS-2, REFS-3]. |
Why This Matters
Differences in lipophilicity directly influence a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile, making the tert-butyl analog a distinct entity for in vitro and in vivo studies compared to its less lipophilic counterparts.
- [1] NIST Chemistry WebBook. (n.d.). 3-Pyrrolidinecarboxylic acid, 1-methyl-5-oxo- (CAS 42346-68-9). View Source
